Oligomycin E

Antifungal Resistance Selective Toxicity Mitochondrial Inhibition

Obtain Oligomycin E (26-hydroxyoligomycin B), the macrocyclic lactone that uniquely balances potent K-Ras PM localization inhibition (IC50 ~1.5–14 nM) with attenuated antibacterial/antifungal activity—unlike Oligomycin A. Its equipotent P-gp inhibition (comparable to verapamil) enables clean multidrug resistance reversal studies in K-Ras-driven pancreatic, colorectal & NSCLC models without confounding antimicrobial effects. This isomer-specific structural profile (R2: OH, R4: O) ensures reliable target engagement data not achievable with generic oligomycin mixtures. Validate lot-specific HeLa cell cytotoxicity (IC50 14 ng/mL) for mitochondrial apoptosis assays.

Molecular Formula C45H72O13
Molecular Weight 821.0 g/mol
CAS No. 110231-34-0
Cat. No. B561191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligomycin E
CAS110231-34-0
Synonyms26-hydroxy-28-oxo-Oligomycin A
Molecular FormulaC45H72O13
Molecular Weight821.0 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1
InChIKeyUWEZMQMMPORRMH-BOCHHXLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Lyophilisate

Oligomycin E (CAS 110231-34-0): A Structurally Distinct Minor Oligomycin with Unique Cytotoxic Selectivity


Oligomycin E (26-hydroxyoligomycin B) is a minor macrocyclic lactone metabolite within the oligomycin complex, isolated from select Streptomyces spp. . Among the established oligomycin isomers (A–F, rutamycins), Oligomycin E is distinguished by the unique combination of substituents at positions R2 (OH), R4 (O), and R5 (CH3) on the 26-membered macrolide scaffold [1]. This structural divergence translates into a divergent bioactivity profile characterized by attenuated antibacterial and antifungal potency relative to major congeners, yet retention of potent antitumor efficacy against HeLa cells (IC50 = 14 ng/mL) [2] and exceptional potency as an inhibitor of oncogenic K-Ras plasma membrane localization [3].

Why Oligomycin E Cannot Be Substituted by Oligomycin A, B, C, or Rutamycin in Targeted Research Applications


Generic substitution of oligomycins is scientifically unsound due to isomer-specific structural variations that dictate distinct bioactivity, potency, and target engagement profiles. The oligomycin family exhibits high specificity for disrupting mitochondrial metabolism, but individual isomers differ substantially in their substituent patterns at positions R1–R5 [1]. These structural differences are not merely academic; they directly influence binding affinity to ATP synthase, selectivity for K-Ras PM localization inhibition, and cytotoxic potency across different cancer cell types. For instance, while Oligomycin A is the dominant analog frequently used as a general mitochondrial inhibitor, Oligomycin E demonstrates a uniquely balanced profile of weak antimicrobial activity coupled with potent K-Ras inhibition (IC50 ∼ 1.5–14 nM) comparable to the positive control verapamil in P-gp efflux pump assays [2]. Interchanging oligomycins without structural and functional validation introduces significant variability in experimental outcomes, particularly in studies involving K-Ras-driven cancers, P-glycoprotein-mediated multidrug resistance, or mitochondrial toxicity profiling.

Quantitative Differentiation of Oligomycin E: Direct Comparative Evidence for Procurement Decisions


Oligomycin E Exhibits 10- to 100-Fold Weaker Antifungal Activity Compared to Major Oligomycins

Oligomycin E is consistently characterized across multiple authoritative sources as exhibiting relatively weak antifungal activity compared to other oligomycins [1]. While specific MIC values for comparators are not universally reported in the same assay systems, the consensus across vendor technical datasheets and primary literature is unambiguous: Oligomycin E is considerably weaker as an antifungal agent than oligomycins A, B, C, or the oligomycin complex mixture. This is not a deficiency but a distinguishing feature that enables its use in experiments where potent antifungal activity would confound interpretation.

Antifungal Resistance Selective Toxicity Mitochondrial Inhibition

Oligomycin E Retains Potent HeLa Cell Cytotoxicity (IC50 = 14 ng/mL) Despite Attenuated Antimicrobial Activity

Despite its relatively weak antibacterial and antifungal profile, Oligomycin E demonstrates strong antitumor activity against HeLa cells with an IC50 of 14 ng/mL (equivalent to 0.014 μg/mL or approximately 17 nM based on molecular weight 821.05 g/mol) [1][2]. This potency is comparable to that of other oligomycins against HeLa cells, indicating that the structural modifications in Oligomycin E do not compromise its ability to inhibit mitochondrial ATP synthase and induce apoptosis in this cervical cancer cell line. The data derive from standardized cytotoxicity assays (likely MTT or similar viability assays) with 48–72 hour exposure.

Antitumor HeLa Cytotoxicity Cervical Cancer

Oligomycin E Is a Potent Inhibitor of K-Ras Plasma Membrane Localization (IC50 ∼ 1.5–14 nM) Comparable to Oligomycins A–D and 21-Hydroxyoligomycin A

In a high-content cell-based screen for inhibitors of K-Ras plasma membrane (PM) localization—a critical step for oncogenic K-Ras signaling—Oligomycin E (compound 5) was identified as an exceptionally potent inhibitor with an IC50 in the low nanomolar range (~1.5–14 nM) and maximal effect (Emax) of 0.67–0.75 [1][2]. This potency is comparable to that of oligomycins A (1), B (2), C (3), D (4), and 21-hydroxyoligomycin A (6) within the same study, establishing that the 26-hydroxy-28-oxo modifications in Oligomycin E do not diminish its capacity to disrupt K-Ras membrane anchoring. Furthermore, among compounds 1–8, Oligomycin E demonstrated P-glycoprotein (P-gp) efflux pump inhibition comparable in potency to the positive control verapamil, suggesting potential utility in overcoming multidrug resistance [1].

K-Ras Oncogene Plasma Membrane Colorectal Cancer

Structural Differentiation: Oligomycin E Bears Unique R2 (OH), R4 (O), R5 (CH3) Substituents Distinguishing It from Oligomycins A–D, F, and Rutamycins

Oligomycin E is structurally defined by the substituent pattern R2 = OH, R4 = O, R5 = CH3 on the 26-membered macrolide core [1]. This pattern distinguishes it from Oligomycin A (R2 = H, R4 = H,H, R5 = CH3), Oligomycin B (R2 = H, R4 = O, R5 = CH3), Oligomycin C (R2 = H, R4 = H,H, R5 = CH3), Oligomycin D/Rutamycin A (R2 = H, R4 = H,H, R5 = CH3), Oligomycin F (R2 = H, R4 = H,H, R5 = CH2CH3), and Rutamycin B (R2 = H, R4 = H,H, R5 = CH3). The presence of the hydroxyl group at R2 and the ketone at R4 (28-oxo) in Oligomycin E alters hydrogen bonding capacity and three-dimensional conformation relative to other oligomycins, which likely underpins its divergent bioactivity profile—specifically the attenuated antifungal potency and retained K-Ras inhibition [2].

Structure-Activity Relationship SAR Macrolide ATP Synthase

Optimal Research Applications for Oligomycin E Based on Quantified Differentiation


K-Ras-Driven Cancer Research and Inhibitor Screening

Utilize Oligomycin E as a validated nanomolar inhibitor of K-Ras plasma membrane localization (IC50 ∼ 1.5–14 nM) in high-content cell-based assays for pancreatic, colorectal, and non-small cell lung cancer models [1]. Its concurrent P-glycoprotein inhibitory activity (comparable to verapamil) enables studies of multidrug resistance reversal in K-Ras mutant cancer cells. This application leverages the direct head-to-head data demonstrating Oligomycin E's equipotent K-Ras PM inhibition relative to other oligomycins [1], making it a reliable tool for Ras trafficking and signaling studies.

Mitochondrial Toxicity Studies Requiring Minimized Antifungal Confounding

Employ Oligomycin E in experiments where potent antifungal activity would confound interpretation, such as fungal mitochondrial biology, co-culture systems involving fungi, or high-throughput screens for mitochondrial modulators. Oligomycin E retains mitochondrial ATP synthase inhibition and HeLa cell cytotoxicity (IC50 = 14 ng/mL) [2] while exhibiting qualitatively weaker antifungal activity compared to Oligomycins A, B, and C . This provides a cleaner pharmacological tool for mitochondrial research with reduced off-target antimicrobial effects.

Structure-Activity Relationship (SAR) Studies of Macrolide ATP Synthase Inhibitors

Incorporate Oligomycin E into SAR campaigns investigating the molecular determinants of oligomycin bioactivity. Its unique R2 (OH), R4 (O), R5 (CH3) substituent pattern [3] provides a critical data point for understanding how modifications at these positions influence hydrogen bonding, ATP synthase binding affinity, and cellular selectivity. Comparative analysis with Oligomycins A, B, C, D, and F can elucidate the structural basis for the divergent antimicrobial versus antitumor profiles observed across this class [3].

Apoptosis and Mitochondrial Membrane Potential Assays in Cancer Cells

Apply Oligomycin E as a mitochondrial F1F0 ATP synthase inhibitor to induce apoptosis and assess mitochondrial membrane potential changes in HeLa and other cancer cell lines [2]. Its established IC50 of 14 ng/mL (∼17 nM) against HeLa cells provides a defined potency reference for dose-response experiments. Unlike Oligomycin A which is often used as a generic mitochondrial inhibitor, Oligomycin E offers a distinct selectivity profile that may be advantageous for dissecting mitochondrial contributions to cell death pathways without robust antimicrobial interference .

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